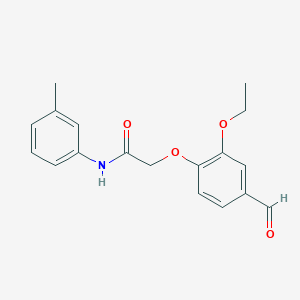
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide is an organic compound with a molecular formula of C18H19NO4 and a molecular weight of approximately 313.35 g/mol. This compound features a unique structure characterized by an ethoxy group, a formyl group, and a phenoxy linkage, which contribute to its potential biological activities. Preliminary studies suggest that it may exhibit anti-inflammatory , antimicrobial , and anticancer properties, warranting further investigation into its biological mechanisms and therapeutic applications.
The biological activity of this compound is hypothesized to arise from its interactions with various molecular targets such as enzymes and receptors. The presence of the formyl and acetamide groups may enhance its binding affinity to these targets, influencing biochemical pathways critical for cellular function.
Potential Interaction Pathways
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with receptors that regulate inflammatory responses or cancer cell proliferation.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound possess significant anticancer properties. For instance, research on related α-aminophosphonates has shown strong inhibitory activity against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like doxorubicin, suggesting enhanced potency.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains. For example, derivatives with phenoxy linkages have shown effectiveness against E. coli and other pathogens, indicating that further investigation into the antimicrobial spectrum of this compound could be fruitful.
Case Studies
- Anticancer Efficacy : A study focused on the cytotoxic effects of related compounds on human cancer cell lines demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.
- Antimicrobial Testing : In vitro assays conducted on bacterial strains revealed that compounds with similar functionalities to this compound had minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics, suggesting potential as new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship:
- Functional Groups : The formyl and acetamide groups are crucial for enhancing bioactivity.
- Substituent Effects : Variations in the phenyl rings, such as the presence of electron-donating or withdrawing groups, significantly affect the compound's potency against different biological targets.
Propiedades
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-22-17-10-14(11-20)7-8-16(17)23-12-18(21)19-15-6-4-5-13(2)9-15/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXAZPOBTQRCMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354478 |
Source


|
| Record name | 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247592-66-1 |
Source


|
| Record name | 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













